

In Vitro Characterization of A947: A Technical Guide

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Compound of Interest				
Compound Name:	A947			
Cat. No.:	B12403837	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). In cancers with mutations in the homologous SMARCA4 gene, tumor cells often exhibit a synthetic lethal dependency on SMARCA2, making it a compelling therapeutic target. This document provides an in-depth technical overview of the in vitro characterization of A947, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity and selectivity of **A947**.

Target	Binding Affinity (Kd)	Reference
SMARCA2 Bromodomain	93 nM	[1][2]
SMARCA4 Bromodomain	65 nM	[1][2]



Table 1: Binding Affinity of **A947**. **A947** exhibits comparable binding affinity to the bromodomains of both SMARCA2 and its paralog SMARCA4.

Target Protein	Cell Line	DC50	Dmax	Selectivity (SMARCA4/ SMARCA2 DC50)	Reference
SMARCA2	SW1573	39 pM	96%	~28-fold	[1][3]
SMARCA4	SW1573	1.1 nM	92%	-	[3]

Table 2: In Vitro Degradation Profile of **A947**. Despite similar binding affinities, **A947** demonstrates potent and selective degradation of SMARCA2 over SMARCA4 in cellular assays.

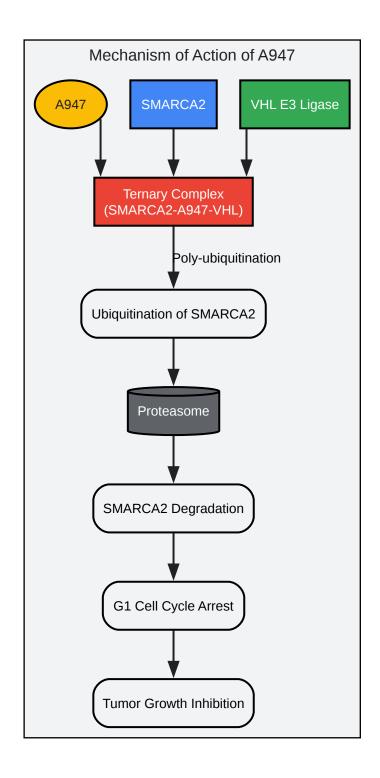
Cell Line Type	Mean IC50	Reference
SMARCA4-mutant	7 nM	[3]
SMARCA4 Wild-type	86 nM	[3]

Table 3: Anti-proliferative Activity of **A947**. **A947** shows significantly more potent inhibition of cell growth in cancer cell lines with SMARCA4 mutations.

Mechanism of Action: PROTAC-mediated Degradation

A947 functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of SMARCA2, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell cycle arrest, primarily in the G1 phase, and subsequent inhibition of tumor growth.





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A947 Mechanism of Action

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

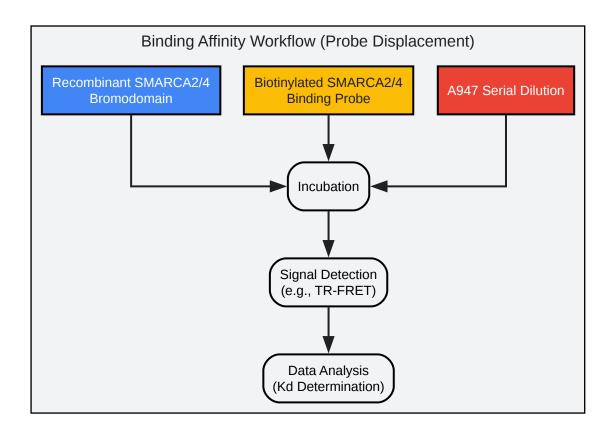




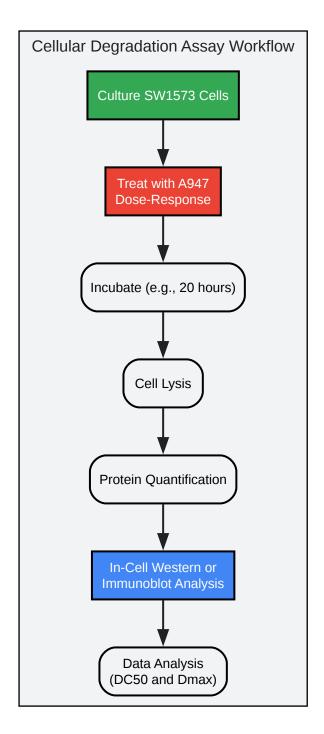
Binding Affinity Determination (Probe Displacement Assay)

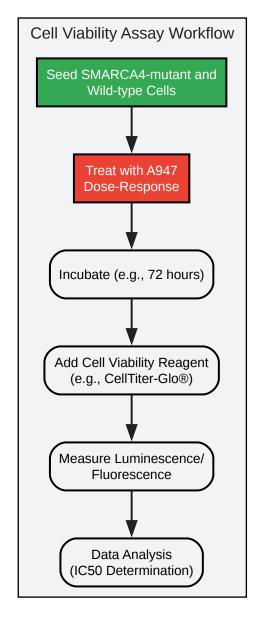
This assay quantifies the binding affinity of **A947** to the bromodomains of SMARCA2 and SMARCA4.



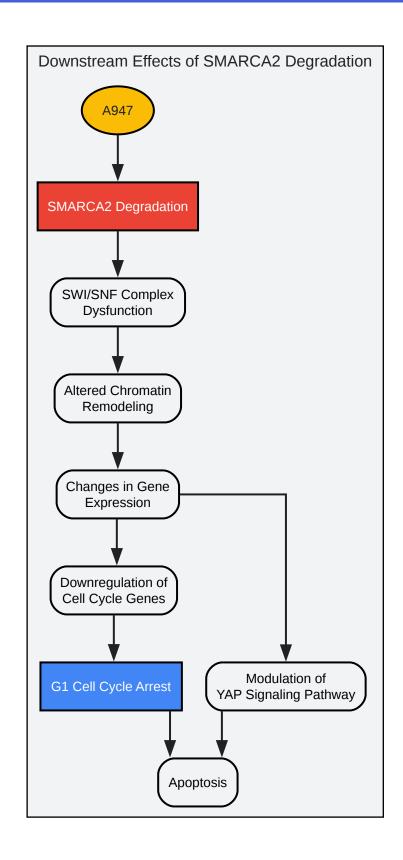












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References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
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